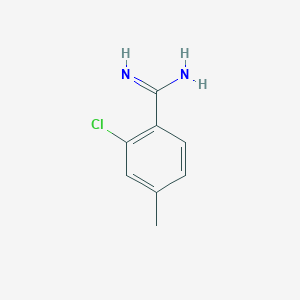

2-Chloro-4-methyl-benzamidine

Description

Significance of Benzamidine (B55565) Scaffolds in Synthetic Organic Chemistry

The benzamidine moiety, characterized by a phenyl ring attached to a C(N)NH2 group, is a versatile and valuable scaffold in synthetic organic chemistry. ambeed.com Its utility stems from two primary characteristics: its inherent biological activity and its function as a versatile synthetic intermediate.

Benzamidines are recognized as reversible competitive inhibitors of trypsin and other serine proteases, enzymes that play crucial roles in various physiological processes. ambeed.com This inhibitory activity makes the benzamidine scaffold a key pharmacophore in medicinal chemistry for designing therapeutic agents. sphinxsai.com Furthermore, the basic nature of the amidine group allows it to serve as a ligand in protein crystallography, helping to stabilize proteins and prevent their degradation by endogenous proteases during analysis. ambeed.com

From a synthetic standpoint, the benzamidine unit is a valuable building block for the construction of more complex molecules, particularly nitrogen-containing heterocycles. For instance, benzamidines can undergo condensation reactions to form substituted pyrimidines and quinazolines, which are themselves important classes of compounds with diverse pharmacological applications. nih.gov

Overview of Halogenated and Alkyl-Substituted Benzamidines in Academic Inquiry

The functionalization of the benzamidine ring with halogen and alkyl groups is a common strategy in medicinal chemistry to modulate the molecule's physicochemical and pharmacological properties. The introduction of halogen atoms, such as chlorine, can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. cdnsciencepub.com Halogen bonding, a specific type of non-covalent interaction, is increasingly recognized as a critical factor in the design of potent enzyme inhibitors. cdnsciencepub.com

Similarly, the addition of alkyl groups, like a methyl group, can affect the steric and electronic properties of the benzamidine scaffold. These substitutions can alter the compound's binding affinity and selectivity for specific enzymes or receptors. mdpi.com The strategic placement of chloro and methyl substituents on the benzamidine ring, as seen in 2-Chloro-4-methyl-benzamidine, creates a unique electronic and steric profile that can be exploited in the design of targeted molecules. Research has shown that even minor changes in the position of these substituents can lead to significant differences in biological activity. fluorochem.co.uk

Research Trajectories and Scope for this compound

This compound, identified by its IUPAC name 2-chloro-4-methylbenzene-1-carboximidamide and typically handled as its hydrochloride salt (CAS 1187929-09-4), represents a specific combination of the structural features discussed above. Current time information in Bangalore, IN. While detailed academic studies focusing exclusively on this isomer are not abundant, its chemical structure suggests clear potential research directions.

One significant area of application is indicated in patent literature, which describes processes for preparing N-(2-chloro-4-methyl-phenyl)-benzamidine type compounds for the synthesis of inhibitors of the sodium/proton exchanger (NHE). This suggests a defined trajectory for this compound as a key intermediate in the development of potential therapeutics targeting ion transport systems.

The commercial availability of this compound hydrochloride facilitates its use in synthetic and medicinal chemistry research. Current time information in Bangalore, IN. Its structure makes it a valuable precursor for creating libraries of more complex molecules. For example, it can be used in condensation reactions with other molecules to synthesize novel heterocyclic compounds, where the chloro and methyl substituents can be used to probe structure-activity relationships. The synthesis of substituted pyrimidines from guanidine (B92328) and ketoamides bearing a similar N-(4-chloro-2-methylphenyl) moiety highlights a potential synthetic route for this class of compounds. nih.gov

The scope for future research on this compound is therefore significant. It lies in its potential as a building block for novel bioactive molecules, particularly as inhibitors for enzymes and ion channels. Further academic investigation is warranted to fully characterize its reactivity, explore its utility in various synthetic transformations, and evaluate the biological activities of its derivatives.

Data Tables

Table 1: Chemical Identification of this compound Hydrochloride

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-4-methylbenzene-1-carboximidamide hydrochloride | Current time information in Bangalore, IN. |

| CAS Number | 1187929-09-4 | Current time information in Bangalore, IN. |

| Molecular Formula | C8H10ClN2 · HCl | Current time information in Bangalore, IN. |

| Molecular Weight | 205.08 g/mol | Current time information in Bangalore, IN. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKTWBHBINSBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Methyl Benzamidine

General Reaction Mechanisms of the Amidine Functional Group

Amidines are organic compounds characterized by the functional group RC(NR)NR₂, making them imine derivatives of amides. wikipedia.org Their reactivity is largely dictated by the presence of two nitrogen atoms connected to a single carbon, which imparts a unique set of properties.

Amidines are significantly more basic than their amide counterparts and are considered among the strongest uncharged bases. wikipedia.org This high basicity is due to the delocalization of the positive charge across both nitrogen atoms upon protonation, which occurs at the sp²-hybridized nitrogen. The resulting cation is known as an amidinium ion, featuring identical C-N bond lengths. wikipedia.org

The general reactivity of the amidine functional group includes:

Nucleophilic Attack: The imine carbon of the amidine is electrophilic and susceptible to attack by nucleophiles.

N-Functionalization: The nitrogen atoms can be alkylated or acylated, although the position of the carbon-nitrogen double bond can influence the reaction products.

Condensation Reactions: Amidines can react with carbonyl compounds, such as aldehydes, to form new C-N bonds and eliminate water. researchgate.net

Cyclization Precursors: The bifunctional nature of amidines, possessing both nucleophilic and electrophilic centers, makes them valuable building blocks for the synthesis of N-containing heterocycles. nih.gov

A common method for preparing primary amidines is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether. This intermediate is then treated with ammonia (B1221849) to yield the amidine. wikipedia.org

Hydrolysis and Solvolysis Reactions of Benzamidines

Benzamidine (B55565) and its derivatives are susceptible to hydrolysis, particularly in aqueous basic solutions, yielding the corresponding primary amide. anu.edu.auresearchgate.net Studies on unsubstituted benzamidinium have shown that this reaction occurs at room temperature. The rate of hydrolysis is highly dependent on the pH of the solution, increasing significantly with higher pH levels. acs.orgacs.orgnih.gov For example, the half-life for the hydrolysis of unsubstituted benzamidinium is approximately 300 days at pH 9, but this decreases to 6 days at pH 11 and just 15 hours at pH 13. anu.edu.auresearchgate.netacs.orgnih.gov

The increased rate at higher pH is primarily due to the effect on the protonation state of the molecule. acs.org Quantum chemistry and kinetic modeling have revealed that the dominant pathway for hydrolysis involves the nucleophilic attack of a hydroxide ion (HO⁻) on the neutral benzamidine molecule, not the protonated benzamidinium ion. anu.edu.auacs.org This is followed by the protonation of the resulting intermediate before the final hydrolysis step. anu.edu.au Even at a lower pH where the concentration of the protonated benzamidinium form is much higher, the hydrolysis of the small amount of neutral benzamidine present still constitutes the major reaction pathway. anu.edu.auresearchgate.net

It has also been noted that incorporating the amidinium group into a hydrogen-bonded framework can provide a significant protective effect, slowing the rate of hydrolysis. anu.edu.auacs.orgnih.gov Furthermore, poly-amidinium compounds, such as those with two amidinium moieties on the same benzene (B151609) ring, tend to hydrolyze more rapidly than simple benzamidinium. anu.edu.auacs.org

| pH | Half-life (t₁/₂) |

|---|---|

| 9 | ~300 days |

| 11 | ~6 days |

| 13 | ~15 hours |

Cycloaddition Reactions and Heterocycle Formation from Benzamidines

Benzamidines are versatile precursors for synthesizing a wide array of nitrogen-containing heterocyclic compounds (azaheterocycles) through various reaction pathways, including cycloadditions and oxidative transformations. nih.gov

Benzamidines can undergo cycloaddition reactions with 1,2,3-triazines to form pyrimidines. nih.gov This transformation is a powerful method for constructing the pyrimidine ring system. The reaction is understood to proceed via an inverse electron-demand Diels-Alder mechanism ([4+2] cycloaddition). mdpi.com In this process, the amidine acts as the dienophile, reacting with the electron-deficient triazine. nih.govmdpi.com

Mechanistic studies suggest that the reaction can follow either a concerted or a stepwise pathway. The generally accepted mechanism involves a Diels-Alder reaction followed by a retro-Diels-Alder reaction, which eliminates N₂ and leads to the formation of the stable aromatic pyrimidine product. nih.gov An alternative stepwise mechanism involving nucleophilic addition, N₂ elimination, and subsequent cyclization has also been proposed. nih.gov This reactivity is particularly efficient for 1,2,3-triazines bearing electron-donating substituents, yielding 2,5-disubstituted pyrimidines in excellent yields. mdpi.com

The amidine functional group is a key synthon for building various azaheterocycles through oxidative C-H activation and annulation reactions, often catalyzed by transition metals like rhodium (Rh) and copper (Cu). nih.govrsc.org

Imidazoles: Benzamidine can be condensed with various haloketones to provide a synthetic route to 2,4-disubstituted imidazoles. wikipedia.org

Benzimidazoles: The synthesis of benzimidazoles can be achieved through the intramolecular cyclization of N-(2-iodoaryl)benzamidines. This carbon-nitrogen cross-coupling reaction can proceed in water with a base like K₂CO₃, without the need for a transition-metal catalyst. nih.gov Alternatively, copper-catalyzed N-arylation of amidines with aryl boronic acids can also produce benzimidazole (B57391) derivatives. rsc.org Rhodium(III)-catalyzed sequential C-H amination using anthranil as a bifunctional aminating reagent is another efficient method. rsc.org

Quinazolines: Rhodium(III)-catalyzed [5 + 1] annulation reactions of N-arylamidines with cyclopropenones can generate quinazoline structures. rsc.org

These transformations highlight the utility of the benzamidine scaffold in constructing complex, biologically relevant heterocyclic systems through controlled oxidative processes. nih.govresearchgate.net

C-H amination represents a powerful and atom-economical strategy for forming C-N bonds and synthesizing N-heterocycles, and benzamidines are effective substrates in these reactions. nih.govrhhz.net These transformations often involve the direct functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials.

Transition metals are frequently employed to catalyze these reactions:

Rhodium (Rh): Rh(III)-catalyzed oxidative coupling of N-aryl and N-alkyl benzamidines with alkynes allows for C-H activation at the C-phenyl ring, leading to the synthesis of N-substituted 1-aminoisoquinolines. nih.govrsc.org

Palladium (Pd): Pd catalysts, promoted by ligands such as 2,4,6-trimethoxypyridine, can facilitate the ortho-C-H amination of benzamides, which are structurally related to benzamidines. nih.gov

Metal-free C-H amination reactions have also been developed. For instance, a base-mediated direct C-H amination of amidines with cinnamaldehydes, using molecular oxygen as the sole oxidant, provides a green and straightforward approach to polysubstituted pyrimidines. rhhz.net

Derivatization Strategies for 2-Chloro-4-methyl-benzamidine (e.g., N-functionalization, aryl modifications)

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These strategies primarily target the nitrogen atoms of the amidine group (N-functionalization) or the substituted benzene ring (aryl modifications).

N-Functionalization: The nitrogen atoms of the benzamidine moiety can be readily functionalized.

N-Alkylation/N-Arylation: The amidine nitrogens can be substituted with alkyl or aryl groups. For example, N-arylation can be achieved via copper-catalyzed reactions with aryl boronic acids. rsc.org

Formation of Heterocycles: The amidine group can be incorporated into larger heterocyclic systems. A notable example is the synthesis of benzamidine derivatives carrying 1,2,3-triazole moieties, which is accomplished by converting a cyano group to an amidine via the Pinner reaction after the triazole ring has been formed. nih.gov

Protection: The amidine functionality can be protected, for instance with a tert-butoxycarbonyl (Boc) group, to allow for selective reactions at other parts of the molecule.

Aryl Modifications: The benzene ring of this compound contains chloro and methyl substituents, which can direct further electrophilic aromatic substitution or be modified themselves.

Nucleophilic Aromatic Substitution: The chlorine atom can potentially be displaced by strong nucleophiles under specific conditions, although this is generally challenging on an electron-neutral ring.

Modification of the Methyl Group: The methyl group could be oxidized to a carboxylic acid, which can then be converted into other functional groups like esters or amides.

Further Ring Substitution: The existing chloro and methyl groups will direct any further electrophilic substitution on the aromatic ring, influencing the position of incoming substituents.

These derivatization strategies allow for the fine-tuning of the molecule's steric and electronic properties for various applications.

Exploration of Reaction Scope and Mechanistic Investigations of this compound

General principles of chemical reactivity suggest that this compound would likely participate in reactions characteristic of the benzamidine functional group. These could include cyclocondensation reactions to form various heterocyclic systems, such as quinazolines, pyrimidines, or triazines, when reacted with appropriate dielectrophiles. The presence of the chloro and methyl substituents on the benzene ring would be expected to influence the compound's reactivity and the electronic properties of any resulting derivatives. However, without specific studies on this particular molecule, any discussion of its reaction scope and mechanisms would be speculative and not based on documented research findings.

Consequently, data tables illustrating the scope of its reactions with various substrates, detailing reaction conditions, and reporting yields, which are essential for a thorough scientific discussion, could not be generated. Similarly, a detailed analysis of its reaction mechanisms, which would be based on kinetic studies, isotopic labeling experiments, or computational modeling, is not present in the accessible literature for this specific compound.

Further experimental research would be necessary to elucidate the chemical reactivity and transformation pathways of this compound, thereby allowing for a detailed exploration of its reaction scope and a thorough investigation of the underlying mechanisms.

Theoretical and Computational Chemistry Studies of 2 Chloro 4 Methyl Benzamidine

Thermochemical and Kinetic Parameter Calculations for Benzamidine (B55565) Derivatives and Complexes

Computational chemistry provides powerful tools to predict the thermodynamic stability and reaction kinetics of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to determine the energetic landscapes of chemical reactions, including the structures of transition states. From these calculations, key parameters that govern reaction rates can be derived.

The activation energy (Ea) represents the minimum energy required for a chemical reaction to occur, while the frequency factor (A), or pre-exponential factor, relates to the frequency of molecular collisions in the correct orientation. These parameters are related by the Arrhenius equation.

In computational studies, the activation energy is typically calculated as the difference in energy between the reactants and the transition state structure on the potential energy surface. While general thermodynamic analyses of the binding of various p-substituted benzamidines to proteins have been performed, specific activation energy calculations for reactions involving 2-Chloro-4-methyl-benzamidine are not documented in the available literature. researchgate.net

| Reaction Step | Computational Method | Activation Energy (Ea) (kcal/mol) | Frequency Factor (A) (s⁻¹) |

| Isomerization | DFT (B3LYP/6-31G*) | 25.4 | 1.2 x 10¹³ |

| Hydrolysis | MP2/cc-pVTZ | 18.7 | 3.5 x 10¹² |

The entropy of activation (ΔS‡) provides insight into the degree of order in the transition state compared to the reactants. A negative value suggests a more ordered transition state (e.g., two molecules coming together), while a positive value indicates a more disordered transition state (e.g., a molecule breaking apart).

This parameter can be derived from computational frequency calculations, which provide the vibrational modes of the molecule. Transition state theory connects the frequency factor to the entropy of activation. mdpi.com Detailed thermodynamic analyses for chemical reactions, including the calculation of activation enthalpy and entropy, are established methodologies. rsc.org However, studies applying this analysis to this compound specifically are absent from the surveyed literature. For related compounds, thermodynamic studies have focused on binding processes rather than the activation parameters of a chemical transformation. researchgate.net

Molecular Dynamics and Simulation Studies for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational dynamics, revealing its preferred shapes and how it transitions between them. This exploration of the conformational space is crucial for understanding a molecule's properties and interactions. biorxiv.orgfrontiersin.org

For benzamidine derivatives, MD simulations have been instrumental in understanding their binding mechanisms to serine proteases. lew.ronih.gov These studies often focus on the conformational changes of both the ligand and the protein upon binding. For instance, simulations can reveal key dihedral angle fluctuations, such as the rotation of the amidine group relative to the benzene (B151609) ring, which can be critical for proper binding orientation. researchgate.net

Advanced Spectroscopic and Structural Characterization in Benzamidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

For 2-Chloro-4-methyl-benzamidine, ¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms. One would expect to observe distinct signals for the aromatic protons on the substituted benzene (B151609) ring, the protons of the methyl group, and the protons of the amidine group (-C(=NH)NH₂). The chemical shifts (δ), integration values (representing the ratio of protons), and coupling patterns (splitting of signals) would allow for the precise assignment of each proton to its position in the molecule.

Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments. Signals would be expected for the carbons of the benzene ring (with the chloro- and methyl-substituted carbons having characteristic shifts), the methyl carbon, and the carbon atom of the amidine functional group.

Correlation with GIAO Calculated Chemical Shifts

To validate experimental findings and gain deeper insight, theoretical calculations of NMR chemical shifts are often performed. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical ¹H and ¹³C NMR chemical shifts can be predicted. A strong correlation between the experimentally observed chemical shifts and the GIAO-calculated values would provide a high degree of confidence in the structural assignment of this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational modes (e.g., stretching, bending).

For this compound, FT-IR and Raman spectra would be expected to show characteristic absorption bands or scattering peaks corresponding to:

N-H stretching vibrations of the primary amine and imine groups in the amidine moiety.

C=N stretching of the imine group.

C-N stretching vibrations.

Aromatic C-H and C=C stretching.

C-Cl stretching.

C-H vibrations of the methyl group.

The complementary nature of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Determination of Z-Configuration and Torsion Angles

A key structural feature of amidines is the potential for E/Z isomerism around the C=N double bond. X-ray crystallography would unequivocally determine whether the isolated solid form of this compound exists in the Z- or E-configuration. Furthermore, it would provide precise measurements of all torsion angles, defining the spatial relationship between the substituted phenyl ring and the amidine functional group.

Analysis of Intramolecular and Intermolecular Interactions

The crystal structure would reveal the presence of any intramolecular hydrogen bonds, for instance, between the amine and imine groups, which can influence the molecule's conformation. Crucially, it would also detail the intermolecular interactions that govern the crystal packing. These often include hydrogen bonds involving the N-H donors of the amidine group and acceptor atoms on neighboring molecules, as well as potential π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the solid-state properties of the compound.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this technique is crucial for confirming its molecular weight and providing insights into its structural arrangement through the analysis of fragmentation patterns.

When subjected to mass spectrometry, a molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification. The molecular ion peak (M+), which corresponds to the intact molecule, would be expected to appear at an m/z value corresponding to the molecular weight of this compound (C8H9ClN2), which is approximately 168.63 g/mol . Due to the presence of the chlorine-37 isotope, a characteristic M+2 peak at m/z 170.63 would also be observed, with an intensity of about one-third of the M+ peak.

The fragmentation of this compound would likely proceed through several predictable pathways based on its structure. Common fragmentation patterns for similar aromatic compounds involve the loss of substituents from the benzene ring. nih.gov For instance, the loss of a chlorine atom or a methyl group would result in significant fragment ions. Alpha-cleavage is a dominant fragmentation pathway for amines, which could lead to the cleavage of bonds adjacent to the amidine group. libretexts.org

A plausible fragmentation pathway could involve the initial loss of a chlorine radical, followed by the loss of other small molecules. The table below outlines a hypothetical, yet chemically reasonable, fragmentation pattern for this compound based on common fragmentation rules for related structures.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 168/170 | [C8H9ClN2]+ | --- |

| 153/155 | [C8H9N2]+ | Cl |

| 133 | [C7H6ClN]+ | CH3N |

| 118 | [C7H6N]+ | CH3N, Cl |

| 91 | [C7H7]+ | Cl, CN2H2 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA) for Stability Studies

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) is a particularly valuable method for assessing the thermal stability of compounds like this compound. TGA measures the change in mass of a sample as it is heated at a controlled rate. This data provides information on decomposition temperatures, the stability of the compound in different temperature ranges, and the composition of the final residue.

For this compound, a TGA experiment would involve heating a small sample of the compound in a controlled atmosphere (e.g., nitrogen or air) and continuously monitoring its weight. The resulting TGA curve would plot the percentage of weight loss against temperature. The onset temperature of decomposition indicates the point at which the compound begins to degrade. Multiple steps in the weight loss curve can suggest a multi-stage decomposition process.

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for a Benzamidine (B55565) Derivative

| Temperature Range (°C) | Weight Loss (%) | Observation |

|---|---|---|

| 25 - 200 | < 1% | Compound is stable, minimal loss of volatile impurities. |

| 200 - 350 | ~ 45% | Onset of major decomposition. Loss of substituents and partial fragmentation of the ring structure. |

| 350 - 600 | ~ 50% | Further decomposition of the organic structure. |

| > 600 | ~ 5% | Residual char. |

This illustrative data suggests that the compound is stable up to a certain temperature, after which it undergoes significant decomposition. Such studies are critical in determining the appropriate storage and handling conditions for the compound and for its application in various chemical processes.

Methodological Utility and Research Applications of Benzamidines in Chemical Sciences

Application as Ligands in Organometallic Chemistry and Catalysis

The nitrogen atoms in the amidine group can act as ligands, coordinating with metal centers to form organometallic complexes. These complexes can have applications in catalysis. For instance, Schiff base derivatives prepared from the related compound 2-chloro-4-methylbenzaldehyde have been used to form complexes with transition metal ions like Mn(II), Co(II), Ni(II), and Cu(II). iosrjournals.org These complexes were noted for their octahedral geometry and potential antibacterial activity. iosrjournals.org However, specific studies detailing the synthesis and catalytic application of organometallic complexes directly incorporating 2-Chloro-4-methyl-benzamidine as a ligand are not prominently featured in available research.

Use in the Design of Chemical Probes and Affinity Ligands for Protease Research

Benzamidine (B55565) is a well-known inhibitor of serine proteases, such as trypsin, due to its ability to mimic the guanidinium group of arginine and interact with the enzyme's active site. This property makes benzamidine derivatives attractive scaffolds for designing chemical probes and affinity ligands for protease research. While the general class of proteases is a subject of extensive research, and various probes have been developed, specific literature detailing the design, synthesis, and application of probes derived from this compound could not be located. nih.govnih.gov

Development of Analytical Reagents for Metal Ion Determination

Compounds that can selectively bind to metal ions can be developed as analytical reagents for their detection and quantification. The coordinating properties of the amidine group suggest a potential for this compound in this area. Research on a Schiff base derived from 2-chloro-4-methylbenzaldehyde and 2-aminopyridin-4-ol has shown its ability to form complexes with various transition metal ions, indicating the potential for related compounds in analytical applications. iosrjournals.org Despite this, dedicated studies on the development and use of this compound itself as an analytical reagent for metal ion determination were not identified.

Role in Studying Reaction Kinetics and Mechanisms in Organic Chemistry

Substituted aromatic compounds are often used in physical organic chemistry to study reaction kinetics and mechanisms. The electronic effects of the chloro (electron-withdrawing) and methyl (electron-donating) groups on the benzamidine core could influence reaction rates and pathways. Such studies help in elucidating reaction mechanisms. Kinetic studies have been performed on related structures, such as the aminolysis of 2-chloro-4-nitrophenyl benzoates, to understand reaction mechanisms and the influence of substituents. However, no specific kinetic or mechanistic studies featuring this compound were found in the reviewed sources.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-methyl-benzamidine, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves:

- Electrophilic aromatic substitution to introduce chlorine and methyl groups to the benzamidine backbone .

- Amidation using reagents like 4-chlorobenzoyl chloride under basic conditions to form the benzamide intermediate .

Optimization strategies include: - Temperature control : Maintaining 0–5°C during chlorination steps to minimize side reactions.

- Catalyst selection : Using Pd-based catalysts for coupling reactions to improve yield .

- Scale-up : Transitioning from batch to continuous flow reactors for better reproducibility and safety in academic labs .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Prioritize the following:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chloro/methyl groups) .

- X-ray crystallography : Resolve bond angles and torsional strain in the benzamidine core (e.g., C-Cl bond length ~1.74 Å) .

- IR spectroscopy : Identify amide C=O stretches (~1650–1700 cm) and N-H bending modes .

Cross-reference data with SciFinder or Reaxys to validate against known spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) or incubation times .

- Solution-phase stability : Hydrolysis of the chloro group under physiological pH may alter activity .

Mitigation strategies: - Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) .

- Use orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) to confirm target engagement .

- Perform stability studies using HPLC to monitor degradation products .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the benzene ring .

- Molecular docking : Model interactions with biological targets (e.g., enzymes in antimicrobial pathways) to guide derivatization .

- Database mining : Use PubChem or NIST Chemistry WebBook to compare thermodynamic data (e.g., ΔG of amidation reactions) .

Data Analysis and Validation

Q. How should researchers validate the purity of this compound when literature reports conflicting analytical thresholds?

- Methodological Answer :

- Multi-technique validation : Combine HPLC (≥95% purity), elemental analysis (<0.4% deviation from theoretical C/H/N), and melting point consistency (±2°C vs. literature) .

- Batch-to-batch comparison : Use NMR to detect trace solvents (e.g., DMSO or ethyl acetate residues) .

- Reference standards : Source certified analogs (e.g., 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide) from Sigma-Aldrich for cross-testing .

Experimental Design

Q. What strategies can improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Intermediate purification : Use flash chromatography after the chlorination step to remove unreacted starting materials .

- Solvent optimization : Replace THF with DMF in amidation steps to enhance solubility of aromatic intermediates .

- In situ monitoring : Employ Raman spectroscopy to track reaction progress and terminate at peak conversion .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in academic labs?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles due to skin sensitization (Category 1) and eye irritation risks .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of chloro-containing vapors .

- Waste disposal : Neutralize acidic byproducts with bicarbonate before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.